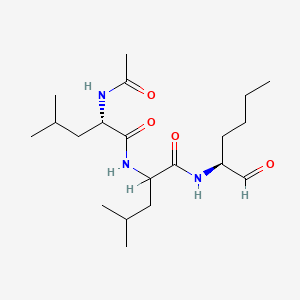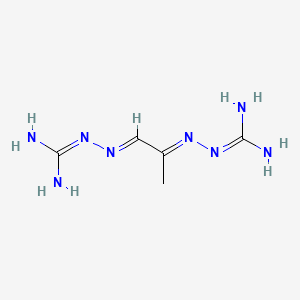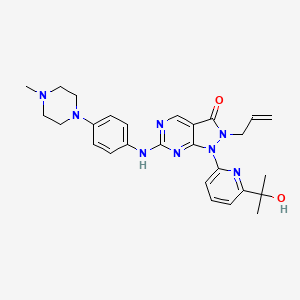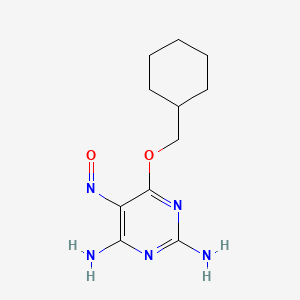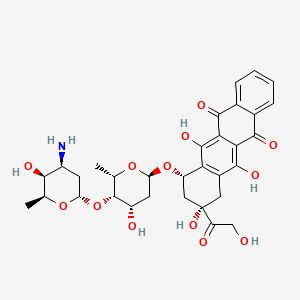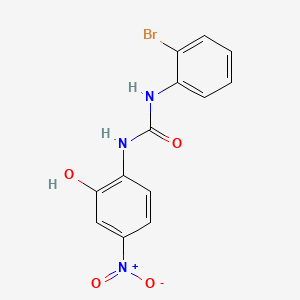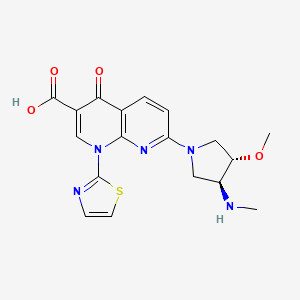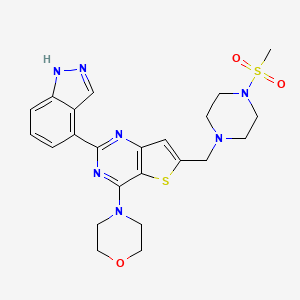
Pictilisib
Übersicht
Beschreibung
Pictilisib, also known as GDC-0941, is a potent and selective inhibitor of the Class I phosphatidylinositol-3-kinases (PI3K) . It has been used in trials studying the treatment of various solid cancers, including breast cancer and advanced solid tumors .
Molecular Structure Analysis
Pictilisib is a sulfonamide composed of indazole, morpholine, and methylsulfonyl-substituted piperazine rings bound to a thienopyrimidine ring . Its molecular formula is C23H27N7O3S2 and it has a molecular weight of 513.6 g/mol .Chemical Reactions Analysis
Pictilisib has been shown to effectively inhibit the proliferation of osteosarcoma through G0/G1-S phase cell cycle arrest, and it enhances the sensitivity of osteosarcoma to doxorubicin . It also inhibits differentiation of osteoclasts and bone resorption in vitro and tumor-related osteolysis in vivo via inhibition of the PI3K/AKT/GSK3 β and NF- κ B pathways .Physical And Chemical Properties Analysis
Pictilisib is a small molecule with a molecular weight of 513.6 g/mol . Its IUPAC name is 4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- Scientific Field : Oncology
- Application Summary : Pictilisib (GDC-0941) is a well-known dual inhibitor of class I PI3K and mTOR and is presently undergoing phase 2 clinical trials for cancer treatment .
- Methods of Application : Pictilisib is administered orally in the form of a pill . The dosage and frequency of administration are determined by the oncologist based on the patient’s condition and the type of cancer being treated .
- Results : In a first-in-human phase I study, Pictilisib showed signs of antitumor activity. The recommended phase II dose was continuous dosing at 330 mg once-daily .
Interaction with Human Serum Albumin
- Scientific Field : Biochemistry
- Application Summary : Pictilisib has been studied for its interaction with Human Serum Albumin (HSA), a protein that can affect the transport and delivery of drugs in the blood circulation system .
- Methods of Application : The interaction between Pictilisib and HSA was investigated using molecular docking and MD trajectory analyses .
- Results : The study found that Pictilisib binds to HSA at Sudlow’s site I of HSA. The association constant of the HSA–Pictilisib complex was approximately 10^5 M^−1, reflecting moderate affinity .
Combination Therapy for Breast Cancer
- Scientific Field : Oncology
- Application Summary : Pictilisib has been used in combination with other drugs like paclitaxel, bevacizumab, trastuzumab, or letrozole for the treatment of locally recurrent or metastatic breast cancer .
- Methods of Application : The combination therapy involves administering Pictilisib along with other drugs, as prescribed by the oncologist .
- Results : The combination therapy had a manageable safety profile and showed antitumor activity .
Combination Therapy for Advanced Solid Tumors
- Scientific Field : Oncology
- Application Summary : Pictilisib has been used in combination with Erlotinib, an EGFR tyrosine kinase inhibitor, in patients with advanced solid tumors .
- Methods of Application : The combination therapy involves administering Pictilisib along with Erlotinib, as prescribed by the oncologist .
Treatment of Non-Hodgkin’s Lymphoma
- Scientific Field : Hematology
- Application Summary : Pictilisib has been used in trials studying the treatment of Non-Hodgkin’s Lymphoma .
- Methods of Application : The dosage and frequency of administration are determined by the oncologist based on the patient’s condition and the type of lymphoma being treated .
- Results : The results of these trials are not specified in the available data .
Treatment of Metastatic Breast Cancer
- Scientific Field : Oncology
- Application Summary : Pictilisib has been used in trials studying the treatment of Metastatic Breast Cancer .
- Methods of Application : The dosage and frequency of administration are determined by the oncologist based on the patient’s condition and the type of breast cancer being treated .
- Results : The results of these trials are not specified in the available data .
Inhibition of Influenza Virus Propagation
- Scientific Field : Virology
- Application Summary : Pictilisib has been investigated for its effect on Influenza Virus (IV) infection. The study aimed to repurpose Pictilisib, a known PI3K inhibitor, to investigate its effect on IV infection .
- Methods of Application : The study used Pictilisib in mono-cell-culture studies as well as in a human chip model to investigate its effect on IV infection .
- Results : The results indicate that Pictilisib is a potent inhibitor of IV propagation already at early stages of infection .
Safety And Hazards
Zukünftige Richtungen
PI3K inhibitors like Pictilisib are currently being studied for their potential in cancer therapy. There are ongoing investigations into improving the therapeutic index of these inhibitors and how novel chemical entities are required to unveil the full potential of PI3K inhibition in cancer therapy . Pictilisib combined with conventional chemotherapy drugs represents a potential treatment strategy to suppress tumor growth and bone destruction in p-AKT-positive patients .
Eigenschaften
IUPAC Name |
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJUOCFXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241930 | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pictilisib | |
CAS RN |
957054-30-7 | |
| Record name | Pictilisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pictilisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pictilisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICTILISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



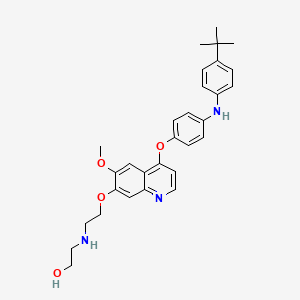
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
